2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .
Mechanism of Action
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds.
Pharmacokinetics
It’s known that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in the body.
Action Environment
The action of 2-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes 2-Hydroxyphenylboronic acid pinacol ester, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other boronic acids and derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of phenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction parameters are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form phenol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its phenolic structure, which imparts additional reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLROJECCXBBKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370402 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269409-97-4 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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